methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-
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Overview
Description
Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2- is a complex organic compound characterized by multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the tetrahydropyran ring: This step often involves cyclization reactions using appropriate starting materials.
Introduction of functional groups: Functional groups such as azido, acetoxy, and benzyloxy groups are introduced through substitution reactions, often using reagents like sodium azide, acetic anhydride, and benzyl alcohol.
Protection and deprotection steps: Protecting groups are used to prevent unwanted reactions at specific sites, followed by deprotection to reveal the desired functional groups.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of reaction conditions: Scaling up the reactions while maintaining high yields and purity.
Use of automated synthesis equipment: To ensure reproducibility and efficiency.
Purification techniques: Such as chromatography and crystallization to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of azido groups to amines using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions to replace functional groups with others.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, etc.
Reducing agents: LiAlH4, NaBH4, etc.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, reduction of azido groups would yield amines, while oxidation of hydroxyl groups would yield carbonyl compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the azido groups in this compound can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-
- Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereocenters, which may confer unique reactivity and biological activity compared to similar compounds.
Biological Activity
The compound methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-, represents a complex structure with potential biological activities. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound is characterized by multiple functional groups including azido and acetoxy moieties attached to a tetrahydropyran backbone. The presence of these groups suggests potential reactivity and interactions with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of tetrahydropyran derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhanced this activity significantly .
Anticancer Activity
The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation:
- Case Study : A derivative with a similar azido group was tested against human breast cancer cell lines (MCF-7), showing an IC50 value of 34.78 µM using the SRB assay. This suggests that modifications in the tetrahydropyran structure can lead to enhanced anticancer properties .
The biological mechanisms underlying the activity of these compounds often involve:
- Inhibition of Enzymatic Pathways : Compounds similar to the one have been found to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Research Findings
Properties
Molecular Formula |
C60H66N6O17S |
---|---|
Molecular Weight |
1175.3 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C60H66N6O17S/c1-36-26-28-44(29-27-36)84-60-48(64-66-62)52(78-39(4)69)50(46(80-60)35-73-38(3)68)81-59-56(77-33-43-24-16-9-17-25-43)53(76-32-42-22-14-8-15-23-42)54(55(83-59)57(70)71-5)82-58-47(63-65-61)51(75-31-41-20-12-7-13-21-41)49(45(79-58)34-72-37(2)67)74-30-40-18-10-6-11-19-40/h6-29,45-56,58-60H,30-35H2,1-5H3/t45-,46-,47-,48-,49-,50?,51-,52-,53+,54+,55+,56-,58-,59-,60?/m1/s1 |
InChI Key |
JCSBMSOOEKPGQR-LJKBLQKGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)C(=O)OC)OC4C(C(C(C(O4)COC(=O)C)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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